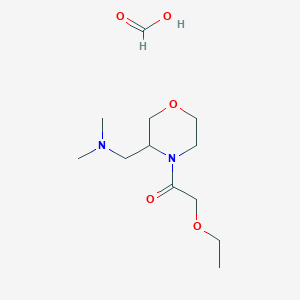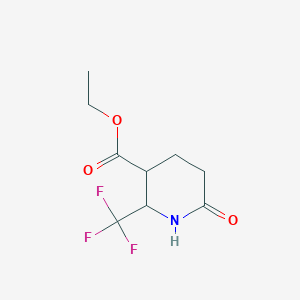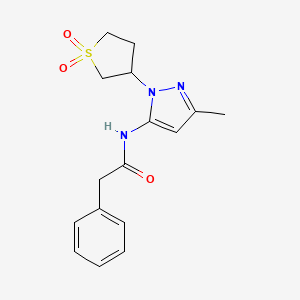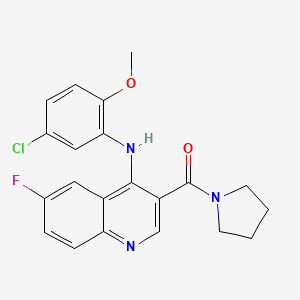
(4-((5-Chloro-2-methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthetic Pathways and Precursor Development: The compound has been explored for its role in the synthesis of potential PET agents for imaging in Parkinson's disease. The synthesis involves complex steps to achieve high radiochemical yield and purity, indicating its application in creating imaging agents for neurological conditions (Wang, Gao, Xu, & Zheng, 2017).
- Crystal Structure Analysis: Research on similar compounds includes detailed crystallographic studies to understand molecular conformation, which aids in the development of materials with specific physical properties for use in various scientific applications (Lakshminarayana et al., 2009).
Biomedical Applications
- Fluorescent Labeling and Biomedical Analysis: Certain derivatives of this compound exhibit strong fluorescence across a wide pH range, making them suitable for use as fluorescent labeling reagents in biomedical analysis. This application is crucial for tracking and observing biological processes at the molecular level (Hirano et al., 2004).
- Anticonvulsant Agents: Derivatives of the compound have been synthesized and tested for anticonvulsant activities. Some derivatives showed potent activity in preclinical models, highlighting their potential as therapeutic agents for epilepsy (Malik & Khan, 2014).
Chemical Properties and Applications
- Electrochemical and Chemical Properties: The compound's analogs have been studied for their electrochemical properties, which are essential for developing new materials and chemical processes. These properties influence the design of electrochemical sensors, batteries, and organic electronic devices (Eckert, Bruice, Gainor, & Weinreb, 1982).
Agricultural Applications
- Insecticidal Activity: Pyridine derivatives, related to the compound , have been synthesized and tested for their efficacy against agricultural pests. This research indicates potential applications in developing new, more effective insecticides for crop protection (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Propiedades
IUPAC Name |
[4-(5-chloro-2-methoxyanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O2/c1-28-19-7-4-13(22)10-18(19)25-20-15-11-14(23)5-6-17(15)24-12-16(20)21(27)26-8-2-3-9-26/h4-7,10-12H,2-3,8-9H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWBHGZILNCSDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 1-(1-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydroquinazolin-4-yl)piperidine-4-carboxylate](/img/structure/B2925160.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2925161.png)
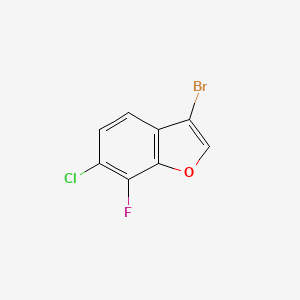
![N-[2-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine](/img/structure/B2925165.png)
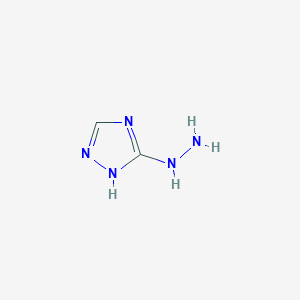
![2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2925167.png)
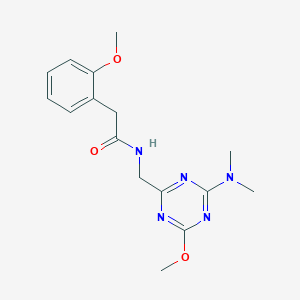
![8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B2925171.png)
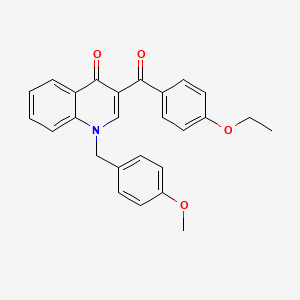
![ethyl 3-(4-chlorophenyl)-5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2925175.png)
